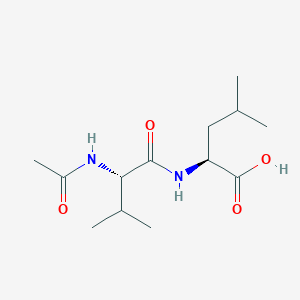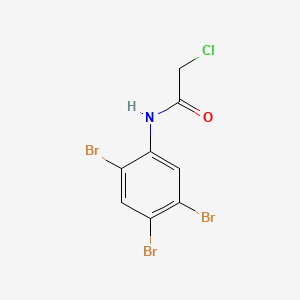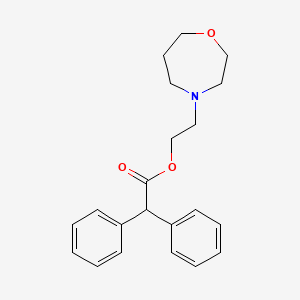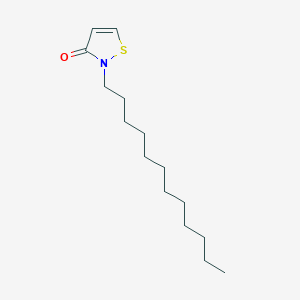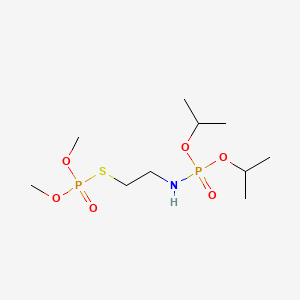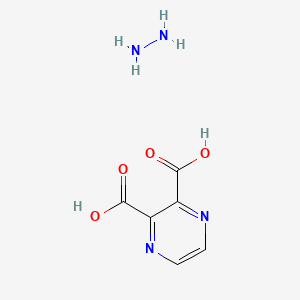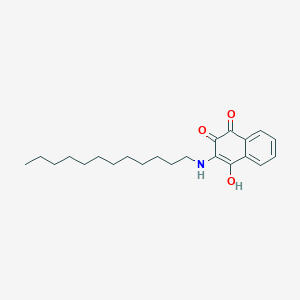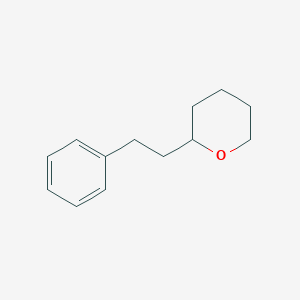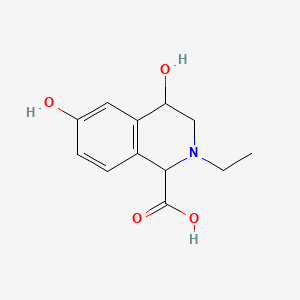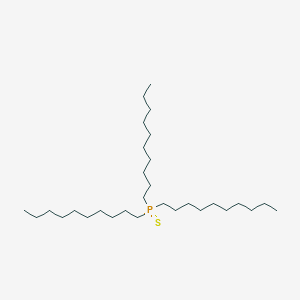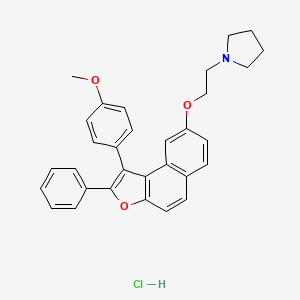![molecular formula C16H10N4O12S2 B14697682 3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 27991-09-9](/img/structure/B14697682.png)
3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, nitro, hydrazone, and sulfonic acid groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method involves the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions often include the use of glacial acetic acid as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the nitro groups can produce corresponding amines.
科学的研究の応用
3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. For example, its hydrazone group can interact with enzymes, altering their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: This compound shares a similar hydrazone structure but differs in its additional thiazolidinone moiety.
2-Hydroxy-3,5-dinitropyridine: This compound has similar nitro and hydroxyl groups but lacks the hydrazone and naphthalene structures.
Uniqueness
3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of multiple functional groups and its ability to undergo diverse chemical reactions. Its structure allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
27991-09-9 |
|---|---|
分子式 |
C16H10N4O12S2 |
分子量 |
514.4 g/mol |
IUPAC名 |
4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H10N4O12S2/c21-15-10-2-1-9(33(27,28)29)3-7(10)4-13(34(30,31)32)14(15)18-17-11-5-8(19(23)24)6-12(16(11)22)20(25)26/h1-6,21-22H,(H,27,28,29)(H,30,31,32) |
InChIキー |
PPVIEDCYTCOIDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


